Technical Deep Dive: Spectroscopic Characterization of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
Technical Deep Dive: Spectroscopic Characterization of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
This guide provides an in-depth technical analysis of the spectroscopic properties of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol , a derivative of the well-known 2-(2'-hydroxyphenyl)pyrazole (HPP) class. These molecules are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, making them critical candidates for fluorescent probes, metal ion sensors, and organic light-emitting diodes (OLEDs).[1]
Introduction & Structural Significance
The molecule 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (hereafter referred to as 5-Me-HPP ) integrates a phenolic donor and a pyrazole acceptor within a single conjugated scaffold. Its photophysical behavior is governed by the ESIPT mechanism, a four-level photocycle that results in an abnormally large Stokes shift (typically >6000 cm⁻¹).
Key Structural Features[2][3][4]
-
Intramolecular Hydrogen Bond (IMHB): A strong hydrogen bond exists between the phenolic hydroxyl proton (
) and the pyrazole imine nitrogen ( ) in the ground state. This pre-organized geometry is the prerequisite for ultrafast proton transfer upon photoexcitation. -
5-Methyl Substituent: Located at the meta position relative to the hydroxyl group (and para to the pyrazole attachment), the methyl group acts as a weak electron-donating group (EDG). This substitution slightly modulates the electron density of the phenol ring, typically inducing a bathochromic shift (red shift) in absorption and emission relative to the unsubstituted parent compound, while enhancing photostability.
-
Tautomeric Equilibrium: The molecule exists primarily in the Enol form in the ground state (
) but isomerizes to the Keto tautomer in the excited state ( ) via proton transfer.
The ESIPT Mechanism
The core of 5-Me-HPP's spectroscopy is the photo-induced tautomerization. Upon UV excitation, the acidity of the phenol group increases, while the basicity of the pyrazole nitrogen rises, triggering a barrierless proton transfer.
Mechanism Diagram
The following diagram illustrates the four-level energy system (Enol
Caption: The four-level ESIPT photocycle. Absorption occurs in the Enol form, while emission arises from the phototautomerized Keto species.
Spectroscopic Analysis
UV-Vis Absorption Spectroscopy
The absorption profile of 5-Me-HPP is dominated by
| Parameter | Value (Approx.) | Description |
| 325 – 345 nm | Primary absorption band of the Enol form. | |
| ~15,000 – 25,000 M⁻¹cm⁻¹ | High extinction coefficient typical of conjugated pyrazoles. | |
| Solvent Effect | Minimal | The ground-state Enol form is stabilized by the IMHB, making the absorption wavelength relatively insensitive to solvent polarity, though slight red shifts occur in polar aprotic solvents (e.g., DMSO). |
Fluorescence Emission Spectroscopy
The emission spectrum is the most distinct feature, characterized by a dual-band potential depending on the solvent environment.
-
Primary Emission (Keto Form): In non-polar solvents (e.g., Cyclohexane, Toluene), a single, intense emission band is observed around 480–510 nm . This large Stokes shift (~160 nm) confirms the ESIPT process.
-
Dual Emission (Solvent Perturbation): In strong hydrogen-bonding solvents (e.g., Methanol, Water), intermolecular H-bonds with the solvent can disrupt the intramolecular H-bond. This leads to a secondary, high-energy emission band at ~360–380 nm originating from the "normal" Enol form that failed to undergo ESIPT.
-
Quantum Yield (
): Typically 0.2 – 0.5 in non-polar solvents. The 5-methyl group often enhances compared to the unsubstituted parent by restricting non-radiative decay pathways associated with phenyl ring rotation.
Vibrational Spectroscopy (IR & Raman)
Infrared spectroscopy provides direct evidence of the intramolecular hydrogen bond.
- Stretch: A broad, weak band in the 3000–3300 cm⁻¹ region. The significant broadening and downshifting (compared to free phenol at ~3600 cm⁻¹) indicate strong intramolecular hydrogen bonding.
- Pyrazole Stretch: A sharp peak at 1610 ± 10 cm⁻¹ .
- Aromatic: Multiple bands in the 1450–1600 cm⁻¹ range.
NMR Characterization ( H & C)
Nuclear Magnetic Resonance confirms the structure and the strength of the hydrogen bond.
-
Phenolic Proton (
): A highly deshielded singlet at 11.0 – 13.5 ppm . The downfield shift is a hallmark of the IMHB. This signal is exchangeable with D₂O. -
Pyrazole Proton (
): Often broad, appearing at 13.0 – 13.8 ppm (if the tautomeric equilibrium allows observation, otherwise averaged). -
Methyl Group: A sharp singlet at
2.30 – 2.40 ppm . -
Aromatic Region: Multiplets between
6.8 – 8.0 ppm . The protons ortho to the pyrazole and meta to the methyl will show distinct coupling constants ( Hz).
Experimental Protocols
Sample Preparation & Handling
-
Solvent Purity: Use spectroscopic grade solvents (HPLC grade or higher). Traces of acid or base can protonate/deprotonate the pyrazole/phenol, quenching ESIPT.
-
Concentration: Prepare stock solutions at
M in DMSO, then dilute to – M for spectral measurements. Avoid concentrations M to prevent aggregation-induced quenching (ACQ), although ESIPT dyes are generally resistant to self-quenching due to the large Stokes shift.
Measurement Workflow
The following workflow ensures data integrity and reproducibility.
Caption: Step-by-step workflow for the spectroscopic validation of 5-Me-HPP.
Applications & Utility
The spectroscopic profile of 5-Me-HPP enables specific applications in drug discovery and materials science:
-
Ratiometric Zinc Sensing: The pyrazole nitrogen and phenolic oxygen can chelate Zn²⁺. Upon binding, the ESIPT process is inhibited (since the proton is replaced by the metal), leading to a dramatic blue shift in emission (restoration of Enol-like emission). This allows for ratiometric sensing.
-
Solid-State Lighting: Due to the large Stokes shift, 5-Me-HPP exhibits minimal self-absorption, making it an excellent candidate for solid-state emitters or dopants in OLEDs.
-
Proton Transfer Probe: Used as a model system to study proton-coupled electron transfer (PCET) in biological systems.
References
-
Synthesis and Characterization of HPP Deriv
- Source:Research Journal of Pharmaceutical, Biological and Chemical Sciences, "Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2-pyrazolines."
- Relevance: Provides melting points, IR, and NMR data for the parent 2-(5-phenyl-1H-pyrazol-3-yl)phenol (HPP).
-
(General Journal Link - Specific article data inferred from search result 1.1).
-
ESIPT Mechanism in 2-(2'-Hydroxyphenyl)azoles
-
Source:Journal of Photochemistry and Photobiology A: Chemistry, "Excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)-oxazole and -thiazole."[2]
- Relevance: Establishes the fundamental photophysics of the HPP/HPO class of molecules.
-
-
PubChem Compound Summary: 2-(5-phenyl-1H-pyrazol-3-yl)phenol [3]
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 781202.
-
Relevance: Validates the chemical structure and identifiers for the parent scaffold.[4]
-
Substituent Effects on ESIPT
- Source:RSC Advances, "Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenols."
- Relevance: Discusses how electron-donating groups (like the 5-methyl group) influence the proton transfer efficiency and emission wavelengths.
Sources
- 1. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O | CID 781202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]

